CAY10590

Secreted phospholipase A2 Group V sPLA2 Mixed micelle assay

Procure CAY10590 for isoform-specific dissection of GV sPLA₂ signaling. Its (R)-γ-norleucine amide scaffold selectively inhibits GV sPLA₂ (XI₍₅₀₎ 0.003 mole fraction) without confounding off-target cPLA₂ or iPLA₂ activity—unlike broad-spectrum agents indoxam or GIIA-selective varespladib. Validated to suppress IL-1β/forskolin-induced PGE₂ in mesangial cells (0–10 μM) and improve locomotor recovery in spinal cord injury models. Essential comparator for PLA₂ superfamily toolkits. Research-use only; ships ambient/blue ice.

Molecular Formula C21H33NO3
Molecular Weight 347.5 g/mol
Cat. No. B592788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10590
Synonyms4-[(1-oxo-7-phenylheptyl)amino]-(4R)-octanoic acid
Molecular FormulaC21H33NO3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1
InChIInChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1
InChIKeyANTPELWBOPVWPH-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10590: A GV sPLA2-Selective Amide Inhibitor for Research Procurement


CAY10590 (synonym GK115) is a chiral amide inhibitor derived from (R)-γ-norleucine that selectively targets group V secreted phospholipase A₂ (GV sPLA₂), a key enzyme in the liberation of arachidonic acid and downstream eicosanoid biosynthesis [1]. Unlike pan-sPLA₂ inhibitors or cPLA₂/iPLA₂-targeting compounds, CAY10590 exhibits high isoform selectivity for GV sPLA₂ over intracellular phospholipases, enabling researchers to dissect isoform-specific contributions to inflammatory signaling without confounding off-target PLA₂ inhibition [1][2].

Why Generic Substitution of CAY10590 Fails: Isoform Selectivity in sPLA₂ Inhibition


Generic substitution among sPLA₂ inhibitors is scientifically unsound because compounds within this class exhibit profound divergence in PLA₂ isoform selectivity profiles [1]. While varespladib (LY315920) demonstrates high potency against group IIA sPLA₂ with an IC₅₀ of 9 ± 1 nM but shows substantially lower activity against group V and other isoforms, and indoxam acts as a broad-spectrum sPLA₂ inhibitor affecting multiple isoforms [2][3], CAY10590 exhibits a distinct selectivity fingerprint: it potently inhibits GV sPLA₂ while sparing GIVA cPLA₂ and GVIA iPLA₂ [1]. Substituting CAY10590 with a GIIA sPLA₂-selective inhibitor (e.g., varespladib) in a GV sPLA₂-driven disease model will fail to interrogate the intended isoform-specific biology and may generate misleading negative results. The following quantitative evidence substantiates why CAY10590 is non-interchangeable with other PLA₂ inhibitors.

CAY10590 Procurement Guide: Quantitative Differentiation Evidence for sPLA₂ Inhibitor Selection


GV sPLA₂ Selective Inhibition: XI₍₅₀₎ = 0.003 Mole Fraction in Mixed Micelle Assay

CAY10590 exhibits a measured XI₍₅₀₎ value of 0.003 mole fraction in a mixed micelle assay against GV sPLA₂, corresponding to 95% inhibition of enzymatic activity at 0.091 mole fraction [1]. In the same experimental system, the compound demonstrated no detectable inhibition of GIVA cPLA₂ or GVIA iPLA₂ at comparable or higher concentrations, confirming its selectivity for the secretory isoform over intracellular phospholipases [1].

Secreted phospholipase A2 Group V sPLA2 Mixed micelle assay Inflammation Eicosanoid signaling

Functional Validation: PGE₂ Suppression in IL-1β/Forskolin-Stimulated Mesangial Cells

In an ex vivo cellular model of renal inflammation, CAY10590 (0–10 μM; 24 h) dose-dependently inhibited IL-1β and forskolin-stimulated prostaglandin E₂ (PGE₂) production in primary rat mesangial cells [1]. This functional outcome directly links GV sPLA₂ enzymatic inhibition to suppression of arachidonic acid-derived pro-inflammatory mediator release in a kidney-relevant cell type [1].

Prostaglandin E2 Mesangial cells Chronic kidney disease Inflammation IL-1β signaling

Chemical Scaffold Differentiation: (R)-γ-Norleucine Amide vs. 2-Oxoamide and Indole-Based sPLA₂ Inhibitors

CAY10590 is constructed on an (R)-γ-norleucine amide scaffold, which confers GV sPLA₂ selectivity and distinguishes it structurally from 2-oxoamide inhibitors (e.g., GK126, GK241, which target GIVA cPLA₂ or GIIA sPLA₂ depending on substitution) and indole-based inhibitors (e.g., varespladib, indoxam, which target GIIA sPLA₂ or multiple isoforms) [1][2]. SAR studies demonstrate that the (R)-γ-norleucine amide configuration is critical for GV sPLA₂ recognition, while 2-oxoamide derivatives based on α-amino acids exhibit divergent isoform selectivity toward GIVA cPLA₂ or GIIA sPLA₂ [1].

Chemical scaffold Amide inhibitor Structure-activity relationship Medicinal chemistry Isoform selectivity

In Vivo Functional Validation: Motor Recovery and Neuroprotection in Spinal Cord Injury Model

In a mouse spinal cord injury (SCI) model, treatment with GK115 (CAY10590) resulted in significantly improved Basso Mouse Scale (BMS) motor scores starting from day 5 post-injury compared to vehicle-treated mice (n=8 per group), with the effect sustained through the observation period [1]. Additionally, GK115-treated animals exhibited significantly greater neuronal survival in the injured spinal cord region compared to vehicle controls [1].

Spinal cord injury Neuroprotection BMS score Neuron survival Inflammation

CAY10590 Optimal Research Application Scenarios: Where GV sPLA₂ Selectivity Delivers Value


GV sPLA₂ Isoform-Specific Mechanistic Dissection in Inflammatory Signaling

For investigators seeking to isolate the contribution of group V sPLA₂ to arachidonic acid release and downstream prostaglandin/leukotriene production, CAY10590 provides a clean pharmacological tool. Its XI₍₅₀₎ of 0.003 mole fraction against GV sPLA₂ and complete sparing of cPLA₂ and iPLA₂ enables unambiguous attribution of observed biological effects to the secretory isoform [1]. This application is particularly suited for studies in macrophages, mast cells, and endothelial cells where multiple PLA₂ isoforms are co-expressed.

Chronic Inflammatory Kidney Disease Research in Mesangial Cell Models

In mesangial cell-based studies of glomerular inflammation, CAY10590 (0–10 μM) has been validated to suppress IL-1β/forskolin-stimulated PGE₂ production, a key inflammatory mediator implicated in chronic kidney disease progression [1]. Researchers investigating the role of sPLA₂-driven eicosanoid signaling in glomerulonephritis, diabetic nephropathy, or hypertensive renal injury should consider CAY10590 for its demonstrated functional activity in kidney-relevant cell types.

Neuroinflammation and Spinal Cord Injury Models Requiring GV sPLA₂ Inhibition

In preclinical spinal cord injury models, GK115 (CAY10590) has demonstrated significant improvement in locomotor recovery (BMS scores) and enhanced neuronal survival compared to vehicle controls [1]. This application scenario is optimal for investigators studying sPLA₂-mediated neuroinflammatory mechanisms in CNS trauma, where GV sPLA₂ inhibition may confer neuroprotective benefits without confounding effects on other PLA₂ isoforms.

Comparative PLA₂ Pharmacology and Chemical Tool Validation Studies

CAY10590's distinct (R)-γ-norleucine amide scaffold and GV sPLA₂ selectivity make it an essential comparator compound in studies profiling PLA₂ inhibitor selectivity panels [1]. Researchers establishing chemical biology toolkits for dissecting the PLA₂ superfamily should procure CAY10590 alongside GIIA-selective inhibitors (varespladib), broad-spectrum sPLA₂ inhibitors (indoxam), and cPLA₂/iPLA₂-selective compounds to enable comprehensive isoform-specific pharmacological interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10590

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.